2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine
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Overview
Description
2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine is a chemical compound with the molecular formula C8H11BrN4. It is characterized by the presence of a bromine atom at the 5th position, an amino group at the 2nd position, and a pyrrolidinyl group at the 3rd position of the pyrazine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine typically involves the following steps:
Bromination: The starting material, 2-amino-3-pyrrolidin-1-ylpyrazine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 5th position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for bromination and purification can also streamline the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino group at the 2nd position can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, dimethylformamide).
Major Products Formed
Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Coupling: Formation of complex molecules with extended conjugation.
Scientific Research Applications
2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the pyrrolidinyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-pyrrolidin-1-ylpyrazine: Lacks the bromine atom at the 5th position.
2-Amino-5-chloro-3-pyrrolidin-1-ylpyrazine: Contains a chlorine atom instead of a bromine atom at the 5th position.
2-Amino-5-fluoro-3-pyrrolidin-1-ylpyrazine: Contains a fluorine atom instead of a bromine atom at the 5th position.
Uniqueness
2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine is unique due to the presence of the bromine atom at the 5th position, which can significantly influence its reactivity and interactions with other molecules. This structural feature can enhance its potential as a versatile building block in organic synthesis and its efficacy in various biological applications .
Properties
IUPAC Name |
5-bromo-3-pyrrolidin-1-ylpyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4/c9-6-5-11-7(10)8(12-6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWRLQVEMFYPQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CN=C2N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587502 |
Source
|
Record name | 5-Bromo-3-(pyrrolidin-1-yl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893611-72-8 |
Source
|
Record name | 5-Bromo-3-(pyrrolidin-1-yl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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